2-Boc-aminomethyl-indan-2-carboxylic acid chemical properties
2-Boc-aminomethyl-indan-2-carboxylic acid chemical properties
This guide details the chemical properties, synthetic utility, and handling protocols for 2-Boc-aminomethyl-indan-2-carboxylic acid (CAS: 132039-44-6). This molecule represents a critical class of conformationally constrained
[1][2]
Executive Summary
2-Boc-aminomethyl-indan-2-carboxylic acid is an achiral, conformationally restricted
Part 1: Structural Architecture & Physicochemical Profile[2]
Molecular Geometry
The molecule consists of a rigid indane (benzocyclopentene) core. The C2 position is a quaternary center substituted with a carboxylic acid and a Boc-protected aminomethyl group.[1]
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Achirality (Meso Character): The indane ring possesses a plane of symmetry passing through the C2 carbon and bisecting the C5-C6 bond. Consequently, despite the complex substitution at C2, the molecule is achiral (prochiral). This eliminates the need for enantiomeric separation during synthesis, a significant advantage over chiral quaternary amino acids.
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Steric Environment: The C2 center is tetrasubstituted.[2] The bulky indane rings and the Boc group create significant steric hindrance, which dictates the need for high-efficiency coupling protocols during peptide synthesis.[1]
Physicochemical Data Table
| Property | Value / Description |
| Chemical Name | 2-((tert-Butoxycarbonyl)amino)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid |
| CAS Number | 132039-44-6 |
| Molecular Formula | |
| Molecular Weight | ~291.34 g/mol |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water |
| pKa (COOH) | ~3.8–4.2 (Predicted) |
| Physical State | White to off-white crystalline powder |
| Structural Class |
Structural Visualization (Graphviz)
The following diagram illustrates the core structural attributes influencing its chemical behavior.[2]
Caption: Structural decomposition highlighting the interplay between the rigid indane core, steric bulk at C2, and its achiral nature.
Part 2: Synthetic Accessibility & Methodology
The synthesis of this scaffold typically circumvents the difficult direct alkylation of amines by utilizing a nitrile precursor. The most robust route involves the alkylation of a cyanoacetate followed by reduction.
Core Synthesis Route (The Cyano-Ester Strategy)[1][2]
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Cyclization: Alkylation of ethyl cyanoacetate with
-dibromo-o-xylene using a base (NaH or K2CO3) in DMF. This forms the indane ring with a nitrile and ester at C2.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reduction/Protection: Selective reduction of the nitrile to a primary amine (using
/Raney Ni orngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) in the presence of . This "in-situ" protection prevents side reactions and yields the Boc-aminomethyl ester.[1] -
Saponification: Mild hydrolysis (LiOH/THF/Water) of the ester to the free carboxylic acid.[2]
Part 3: Application in Peptidomimetics[1]
Conformational Bias
The 2-aminomethyl-indan-2-carboxylic acid scaffold is a "design element" for controlling peptide folding.
-
-Turns: When inserted into a peptide chain, the geminal disubstitution at C2 forces the backbone into a turn conformation to relieve steric strain.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Helical Promotion: In oligomers, these
-amino acids can promote the formation of stable helices (e.g., 10/12-helices) distinct from standardngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -helices.[1]
Metabolic Stability
The presence of the extra methylene group (
Part 4: Handling & Protocols (Self-Validating Systems)
Due to the quaternary center, coupling this amino acid (or coupling to it) is the bottleneck in SPPS. Standard DIC/HOBt protocols often fail or result in low yields.
Protocol: Solid Phase Coupling (The "Power" Method)
Objective: Efficiently couple 2-Boc-aminomethyl-indan-2-carboxylic acid to a resin-bound amine.
Reagents:
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Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .[2]
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Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less concern here due to achirality).
-
Solvent: DMF/NMP (1:1 mix improves swelling).[2]
Step-by-Step Workflow:
-
Activation: Dissolve 2-Boc-aminomethyl-indan-2-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[2] Let activate for 30–60 seconds (do not over-activate to avoid guanidinium formation).
-
Coupling: Add the activated mixture to the resin.
-
Microwave Assist (Optional but Recommended): Heat to 75°C for 5 minutes (25W). If manual: Shake for 2–4 hours at RT.
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Monitoring: Standard Kaiser test may be misleading due to sterics.[2] Use Chloranil test or micro-cleavage LC-MS for validation.
-
Double Coupling: If conversion is <95%, repeat the step.
Protocol: Deprotection & Subsequent Coupling
Challenge: After removing the Boc group, the exposed amine is on a methylene attached to a quaternary carbon. It is nucleophilic but sterically shielded.[2]
-
Deprotection: Treat resin with 25% TFA in DCM (volatile) or 4M HCl in Dioxane. Note: Standard Fmoc protocols (Piperidine) apply if using the Fmoc-variant, but this guide focuses on the Boc-variant.[1]
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Next Amino Acid Coupling: Use highly reactive species.
-
Convert the next amino acid to an Acid Fluoride (using TFFH) or use HATU/HOAt again.[2]
-
Extended reaction times (double standard time) are required.
-
SPPS Workflow Diagram
Caption: Optimized SPPS workflow emphasizing the critical checkpoints for sterically hindered coupling.
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link[1]
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Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta, 79(4), 913–941. Link[1] -
Abele, S., & Seebach, D. (2000). Preparation of achiral, enantiopure, and racemic
- and -amino acids.[1] European Journal of Organic Chemistry, 2000(1), 1–15. Link -
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[3][4][5][6][7] Methods in Enzymology, 289, 104–126. Link
Sources
- 1. CAS 62129-44-6: N-tert-Butoxycarbonyl-4-iodo-L-phenylalani… [cymitquimica.com]
- 2. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
